Cas no 879178-93-5 (N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide)

N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide 化学的及び物理的性質
名前と識別子
-
- SMR001249854
- SCHEMBL2591579
- N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- BDBM50361532
- 879178-93-5
- CHEMBL1514868
- MLS002169523
- NCGC00186540-02
- HMS3061N20
- AKOS027677616
- Z88883923
- EN300-26867590
- AB00750432-01
-
- インチ: 1S/C15H13FN2O3S/c16-12-3-1-2-4-14(12)18-22(20,21)11-6-7-13-10(9-11)5-8-15(19)17-13/h1-4,6-7,9,18H,5,8H2,(H,17,19)
- InChIKey: FXULHVBWXADQIT-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2=C(C=1)CCC(N2)=O)(NC1C=CC=CC=1F)(=O)=O
計算された属性
- せいみつぶんしりょう: 320.06309162g/mol
- どういたいしつりょう: 320.06309162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 83.6Ų
N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26867590-0.05g |
N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide |
879178-93-5 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamideに関する追加情報
N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide: A Comprehensive Overview
The compound with CAS No 879178-93-5, known as N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This compound is a derivative of quinoline, a heterocyclic aromatic system that has been extensively studied for its biological activity and versatility in synthetic chemistry.
N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is characterized by its complex molecular structure, which includes a quinoline ring system substituted with a fluorophenyl group and a sulfonamide moiety. The presence of the fluorine atom at the 2-position of the phenyl ring introduces electronic effects that can influence the compound's reactivity and bioavailability. Recent studies have highlighted the importance of such substitutions in modulating the pharmacokinetic properties of drugs.
One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have explored its ability to inhibit specific enzyme targets associated with various diseases, including cancer and inflammatory conditions. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
The synthesis of N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves a multi-step process that combines principles from both classical organic synthesis and modern catalytic methods. The construction of the quinoline skeleton typically begins with the condensation of aniline derivatives with aldehydes or ketones under appropriate conditions. Subsequent functionalization steps introduce the fluorophenyl group and the sulfonamide moiety through nucleophilic aromatic substitution or coupling reactions.
Recent advancements in asymmetric catalysis have opened new avenues for the enantioselective synthesis of this compound. By utilizing chiral catalysts derived from natural products or designed molecules, chemists can now achieve high enantiomeric excess (ee) in key steps of the synthesis process. This is particularly important for drug development since many biologically active compounds exhibit stereoselectivity in their interactions with target proteins.
In terms of applications beyond drug discovery, N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide has shown promise as a building block for advanced materials science research. Its rigid aromatic structure and functionalizable groups make it an attractive candidate for use in organic electronics and photonics. For example, researchers have investigated its potential as an emitting layer material in organic light-emitting diodes (OLEDs), where its photoluminescence properties could be tuned through chemical modifications.
Furthermore, computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide at the molecular level. These studies have revealed that the sulfonamide group plays a critical role in stabilizing certain transition states during catalytic cycles involving this compound. Such findings are invaluable for designing more efficient catalysts for industrial applications.
Looking ahead, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the translation of N-(2-fluorophenyl)-2 oxo 1 2 3 4 tetrahydroquinoline 6 sulfonamide into clinical trials. Preclinical studies focusing on toxicity profiles and pharmacokinetics are currently underway to assess its suitability as a therapeutic agent for treating refractory cancers and other debilitating diseases.
In conclusion,N-(fluorphenyl)-quinoline-sulfonamide) represents a compelling example of how modern chemical synthesis and interdisciplinary research can converge to create innovative solutions in medicine and materials science.
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